molecular formula C19H18N4OS B3440401 2-amino-6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile

2-amino-6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile

Cat. No.: B3440401
M. Wt: 350.4 g/mol
InChI Key: WOABMGZAIIESDU-UHFFFAOYSA-N
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Description

The compound “2-amino-6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with various functional groups including an amino group, a thioether group, and a nitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring suggests that the compound may have aromatic properties. The nitrile, amino, and thioether groups would also contribute to the overall structure and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino group might participate in acid-base reactions, the nitrile group could undergo hydrolysis, and the thioether group might be oxidized. The pyridine ring could also participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and biological activity. It could be of interest in medicinal chemistry, materials science, or as a building block in synthetic chemistry .

Properties

IUPAC Name

2-amino-6-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-ethylpyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-4-13-15(8-20)18(22)23-19(16(13)9-21)25-10-17(24)14-6-5-11(2)7-12(14)3/h5-7H,4,10H2,1-3H3,(H2,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOABMGZAIIESDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=C1C#N)SCC(=O)C2=C(C=C(C=C2)C)C)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile
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2-amino-6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile
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2-amino-6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile
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2-amino-6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile
Reactant of Route 5
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2-amino-6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile
Reactant of Route 6
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2-amino-6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile

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